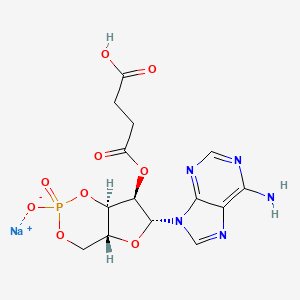

2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is used in various biochemical and physiological studies to evaluate cAMP-mediated processes within cells. This compound is particularly valuable in research due to its stability and ability to mimic natural cAMP functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt involves the succinylation of adenosine-3’,5’-cyclic monophosphate. The reaction typically requires the use of succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography systems to handle larger quantities of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature.

Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, depending on the nucleophile used in the substitution reactions. Hydrolysis reactions yield adenosine-3’,5’-cyclic monophosphate and succinic acid .

Applications De Recherche Scientifique

2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is widely used in scientific research due to its ability to mimic natural cAMP. Some of its applications include:

Chemistry: Used as a model compound to study the behavior of cyclic nucleotides in various chemical reactions.

Biology: Employed in cell signaling studies to investigate cAMP-mediated pathways and their effects on cellular functions.

Medicine: Utilized in pharmacological research to develop drugs targeting cAMP pathways, which are involved in various diseases such as cancer and cardiovascular disorders.

Industry: Applied in the development of biosensors and diagnostic assays that rely on cAMP signaling.

Mécanisme D'action

2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt exerts its effects by mimicking the natural cAMP molecule. It binds to cAMP-dependent protein kinases (PKA) and activates them, leading to the phosphorylation of target proteins. This activation triggers various downstream signaling pathways involved in cellular processes such as metabolism, gene expression, and cell growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine-3’,5’-cyclic monophosphate (cAMP): The natural analog of the compound, involved in numerous cellular processes.

N6,2’-O-Dibutyryladenosine-3’,5’-cyclic monophosphate sodium salt: Another synthetic analog used in research to study cAMP-mediated processes.

Adenosine-2’,3’-cyclic monophosphate sodium salt: A related compound with similar applications in biochemical research.

Uniqueness

2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is unique due to its enhanced stability compared to natural cAMP. This stability allows for more controlled and prolonged studies of cAMP-mediated processes, making it a valuable tool in research .

Propriétés

IUPAC Name |

sodium;4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N5O9P.Na/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10;/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17);/q;+1/p-1/t6-,10-,11-,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGHMVZYXPQDRF-HDMPVSQNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5NaO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)

![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)